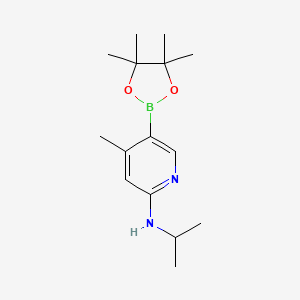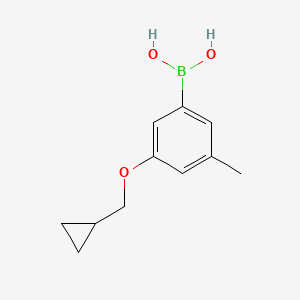
Obeticholic acid I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obeticholic acid I (OCA) is a synthetic derivative of the endogenous primary bile acid, chenodeoxycholic acid . It is used alone or in combination with ursodeoxycholic acid (UDCA) to treat primary biliary cholangitis (PBC) without liver problems (e.g., cirrhosis) or with compensated cirrhosis but do not have portal hypertension (increased pressure in the portal vein) in patients who have received UDCA but did not work well .
Synthesis Analysis
A simple and facile method for the synthesis of deuterium-labeled obeticholic acid and its 2 metabolites, glycine and taurine conjugates of obeticholic acid, are described .
Molecular Structure Analysis
The molecular formula of this compound is C26H44O4 . The molecular weight is 420.6 g/mol . The structure of this compound can be represented by the InChI string: InChI=1S/C26H44O4/c1-5-17-21-14-16 (27)10-12-26 (21,4)20-11-13-25 (3)18 (15 (2)6-9-22 (28)29)7-8-19 (25)23 (20)24 (17)30/h15-21,23-24,27,30H,5-14H2,1-4H3, (H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 .
Chemical Reactions Analysis
Obeticholic acid is a selective farnesoid X receptor agonist, which decreases circulating bile acid .
Physical And Chemical Properties Analysis
Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position .
Scientific Research Applications
Treatment of Non-Cirrhotic, Non-Alcoholic Steatohepatitis (NASH)
Obeticholic acid has been found to improve the histological features of non-alcoholic steatohepatitis. However, its long-term benefits and safety require further clarification (Neuschwander‐Tetri et al., 2015).
Primary Biliary Cholangitis Treatment
Obeticholic acid received accelerated approval in the USA for the treatment of primary biliary cholangitis (PBC), particularly in adults with inadequate response to ursodeoxycholic acid or those unable to tolerate ursodeoxycholic acid (Markham & Keam, 2016).
Treatment in Patients with Primary Biliary Cholangitis as Monotherapy
Obeticholic acid, as monotherapy, significantly improved alkaline phosphatase and other biochemical markers predictive of improved long-term clinical outcomes in patients with primary biliary cholangitis (Kowdley et al., 2018).
FDA Warning for Advanced Cirrhosis Patients
In May 2021, the FDA issued a new warning restricting the use of obeticholic acid in patients with advanced cirrhosis due to the risks associated with liver decompensation or portal hypertension (Lindor et al., 2021).
Quality Assurance in Drug Material
An HPLC method was developed for eight process-related substances of obeticholic acid, indicating its importance in quality assurance laboratories (Gaddam et al., 2021).
Effects on Type 2 Diabetes and Nonalcoholic Fatty Liver Disease
Obeticholic acid was found to increase insulin sensitivity and reduce markers of liver inflammation and fibrosis in patients with type 2 diabetes mellitus and nonalcoholic fatty liver disease (Mudaliar et al., 2013).
Liver Injury in Cholestatic Liver Disease
Postmarket reports of serious liver injury in patients receiving obeticholic acid prompted a boxed warning by the FDA, highlighting the need for careful monitoring (Eaton et al., 2020).
Long-term Efficacy and Safety in Primary Biliary Cholangitis
Obeticholic acid showed long-term efficacy and safety in patients with primary biliary cholangitis who are intolerant to or inadequately responsive to ursodeoxycholic acid (Trauner et al., 2019).
Anxiety Alleviation in Metabolic Disorders
Obeticholic acid was found to inhibit anxiety in high-fat high-sugar diet-induced metabolic disorders mice, suggesting its potential application in neuropsychiatric disorders (Wu et al., 2021).
Effect on Lipoprotein Metabolism
Obeticholic acid induced changes in circulating cholesterol and particle size of LDL and HDL in healthy individuals, consistent with changes observed in patients with liver diseases (Pencek et al., 2016).
Mechanism of Action
Safety and Hazards
Obeticholic acid should be handled carefully to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-XHCXGMTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915038-27-6 |
Source


|
| Record name | (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)












